2-Ethynylquinolin-8-OL 2-Ethynylquinolin-8-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC17599498
InChI: InChI=1S/C11H7NO/c1-2-9-7-6-8-4-3-5-10(13)11(8)12-9/h1,3-7,13H
SMILES:
Molecular Formula: C11H7NO
Molecular Weight: 169.18 g/mol

2-Ethynylquinolin-8-OL

CAS No.:

Cat. No.: VC17599498

Molecular Formula: C11H7NO

Molecular Weight: 169.18 g/mol

* For research use only. Not for human or veterinary use.

2-Ethynylquinolin-8-OL -

Specification

Molecular Formula C11H7NO
Molecular Weight 169.18 g/mol
IUPAC Name 2-ethynylquinolin-8-ol
Standard InChI InChI=1S/C11H7NO/c1-2-9-7-6-8-4-3-5-10(13)11(8)12-9/h1,3-7,13H
Standard InChI Key RKTJCSVBBJHTCK-UHFFFAOYSA-N
Canonical SMILES C#CC1=NC2=C(C=CC=C2O)C=C1

Introduction

Chemical Identity and Structural Features

2-Ethynylquinolin-8-OL (IUPAC name: 8-hydroxy-2-ethynylquinoline) combines the planar quinoline scaffold with two functional groups: a hydroxyl group at the 8-position and an ethynyl (-C≡CH) group at the 2-position. The molecular formula is C₁₁H₇NO, with a molecular weight of 169.18 g/mol (inferred from analogous structures in ). The ethynyl group introduces sp-hybridized carbon atoms, enhancing the molecule’s rigidity and potential for π-conjugation, while the hydroxyl group enables hydrogen bonding and metal coordination .

Key structural attributes include:

  • Quinoline core: A bicyclic system comprising a benzene ring fused to a pyridine ring.

  • Hydroxyl group: Positioned para to the pyridine nitrogen, facilitating intramolecular hydrogen bonding with the nitrogen atom (O–H⋯N) .

  • Ethynyl substituent: A linear alkyne group at the 2-position, which may influence electronic properties and reactivity.

Comparisons to structurally similar compounds, such as 2-methyl-8-hydroxyquinoline (logP = 4.74 ) and (E)-2-[2-(3-nitrophenyl)ethenyl]quinolin-8-ol , suggest that the ethynyl group would reduce hydrophobicity relative to alkyl or aryl substituents, potentially lowering the logP value to ~3.0–3.5.

Synthetic Pathways and Reaction Mechanisms

Sonogashira Cross-Coupling

A plausible route to 2-ethynylquinolin-8-OL involves Sonogashira cross-coupling, a palladium-catalyzed reaction between a halogenated quinoline and a terminal alkyne . For example:

  • Substrate preparation: Bromination of quinolin-8-ol at the 2-position using N-bromosuccinimide (NBS) in acetic acid.

  • Coupling reaction: Reacting 2-bromoquinolin-8-ol with trimethylsilylacetylene (TMSA) in the presence of Pd(PPh₃)₂Cl₂ and CuI as catalysts.

  • Deprotection: Removal of the trimethylsilyl (TMS) group via fluoride ions (e.g., TBAF) to yield the terminal alkyne .

This method aligns with protocols used for synthesizing ethynyl-substituted heterocycles, ensuring regioselectivity and moderate to high yields .

Modified Betti Reaction

An alternative approach adapts the Betti reaction, which condenses 2-aminophenol derivatives with acrolein or substituted aldehydes under acidic conditions . While traditional Betti reactions form quinoline cores, modifications incorporating alkynyl reagents could introduce the ethynyl group post-cyclization.

Physicochemical Properties

PropertyValue/Description
Molecular formulaC₁₁H₇NO
Molecular weight169.18 g/mol
logP (predicted)3.2 (estimated via analogy to )
Hydrogen bond donors1 (hydroxyl group)
Hydrogen bond acceptors2 (N and O atoms)
Polar surface area~40 Ų (similar to 8-hydroxyquinoline derivatives )
SolubilityLow in water; soluble in DMSO, ethanol, and acetone

The ethynyl group’s electron-withdrawing nature may slightly acidify the hydroxyl proton (pKa ~8–9), enhancing metal-binding capacity compared to unsubstituted 8-hydroxyquinoline (pKa ~9.9 ).

Crystallographic and Supramolecular Features

X-ray diffraction data for related compounds, such as (E)-2-[2-(3-nitrophenyl)ethenyl]quinolin-8-ol, reveal intramolecular O–H⋯N hydrogen bonds and π-stacking interactions . For 2-ethynylquinolin-8-OL:

  • Intramolecular H-bonding: The hydroxyl group likely forms a six-membered ring with the pyridine nitrogen (O–H⋯N distance ~2.2 Å ).

  • Crystal packing: Ethynyl groups may participate in C–H⋯π interactions with adjacent quinoline rings, though the absence of bulky substituents could limit π-stacking.

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